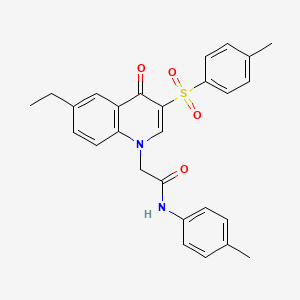

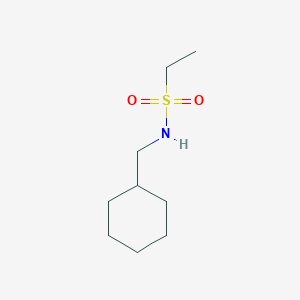

N-(cyclohexylmethyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(cyclohexylmethyl)ethanesulfonamide” is a type of sulfonamide . Sulfonamides are organic sulfur compounds that contain the sulfonamide functional group, which consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are typically crystalline and many important drugs contain the sulfonamide group .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H21NO3S . Its average mass is 235.344 Da and its monoisotopic mass is 235.124207 Da .Wissenschaftliche Forschungsanwendungen

Catalyst Design and Stability

One study explores the use of sulfonamide-substituted compounds for designing potential oxidation catalysts. Sulfonamides, such as 4-tert-Butylbenzenesulfonamide, were used to enhance the solubility and stability of iron phthalocyanine catalysts. This modification led to remarkable stability under oxidative conditions and was effective in the oxidation of cyclohexene and styrene, yielding allylic ketones and benzaldehyde, respectively (Umit Işci et al., 2014).

Environmental Impact and Degradation

Another study focuses on the ozonation of artificial sweeteners, where the oxidation of cyclamate (CYC) leads to the formation of amidosulfonic acid and cyclohexanone as main products. This research is significant for understanding the environmental degradation pathways of substances containing sulfonamide groups (M. Scheurer et al., 2012).

Organic Synthesis and Medicinal Chemistry

Research into the platinum(II)-catalyzed cyclizations using enesulfonamides showcases the creation of complex heterocyclic compounds, demonstrating the utility of sulfonamides in facilitating reactions that generate quaternary carbon centers within spiro-fused heterocyclic ring systems. This has implications for the synthesis of pharmacologically active molecules (Tyler J Harrison et al., 2007).

Environmental Sensors

A study on the development of a Co2+ ions sensor based on bis-sulfonamides highlights the role of sulfonamides in environmental monitoring. This research provides a foundation for creating sensors that can detect heavy metal contamination in water, demonstrating the application of sulfonamides in environmental science (T. Sheikh et al., 2016).

Green Chemistry

Research into the green synthesis of sulfonamides using nano-Ru/Fe3O4 as a catalyst emphasizes the importance of sulfonamides in sustainable chemistry. This method provides a more environmentally friendly approach to creating carbon-nitrogen bonds, a fundamental step in the synthesis of many pharmaceuticals and agrochemicals (Feng Shi et al., 2009).

Eigenschaften

IUPAC Name |

N-(cyclohexylmethyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-2-13(11,12)10-8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBRFGFWNUWMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2881040.png)

![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2881051.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881052.png)

![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B2881053.png)

![ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2881057.png)